An In-depth Technical Guide to the Chemical Properties of 2-[1-(Dimethylamino)ethyl]indole
An In-depth Technical Guide to the Chemical Properties of 2-[1-(Dimethylamino)ethyl]indole
Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific experimental data for the compound 2-[1-(Dimethylamino)ethyl]indole. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established principles of indole chemistry, and predictive models for synthesis and biological activity.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. The substitution pattern on the indole ring dictates the molecule's chemical and biological properties. While 3-substituted indoles, such as the neurotransmitter serotonin and the psychedelic N,N-dimethyltryptamine (DMT), are extensively studied, 2-substituted indoles represent a class of compounds with distinct characteristics and therapeutic potential. This document aims to provide a detailed technical overview of the predicted chemical properties, potential synthetic routes, and likely biological significance of 2-[1-(Dimethylamino)ethyl]indole.
Physicochemical Properties
Due to the absence of experimental data for 2-[1-(Dimethylamino)ethyl]indole, the physicochemical properties of a close structural analog, 2-(diethylaminomethyl)indole , are presented for comparative purposes. It is important to note that the substitution of diethylamino with dimethylamino and the addition of a methyl group on the ethyl chain will influence these properties.
Table 1: Physicochemical Properties of the Analog 2-(diethylaminomethyl)indole
| Property | Value | Source |
| Molecular Formula | C13H18N2 | [1] |
| Appearance | Yellow solid | [1] |
| Yield (in a specific synthesis) | 90% | [1] |
| 1H NMR (CDCl3, 600 MHz) | δ 7.55 (d, J = 7.8 Hz, 1H), 7.36 (d, J = 7.8 Hz, 1H), 7.07 (t, J = 7.8 Hz, 1H), 7.00 (t, J = 7.8 Hz, 1H), 6.31 (s, 1H), 4.00 (s, 2H, indole CH2), 2.88 (q, J = 7.2 Hz, 4H, amino CH2CH3), 1.13 (t, J = 7.2 Hz, 6H, amino CH2CH3) | [1] |
| 13C NMR (CDCl3, 150.8 MHz) | δ 141.7, 139.4, 131.8, 120.2, 119.6, 118.5, 113.7, 98.1, 53.2 (indole CH2), 44.7 (amino CH2CH3), 8.3 (amino CH2CH3) | [1] |
Chemical Reactivity and Stability
The chemical behavior of 2-[1-(Dimethylamino)ethyl]indole is dictated by the indole nucleus.
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Electrophilic Substitution: The indole ring is an electron-rich heterocycle. Electrophilic substitution is the most characteristic reaction. While the C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, substitution at C2 can be achieved, often under conditions that allow for thermodynamic control or when the C3 position is blocked.[2]
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Acidity and Basicity: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases. The dimethylamino group provides a basic center, allowing the molecule to form salts with acids.
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Oxidation: Indole rings are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.
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Stability: Indoles are generally stable compounds but can be sensitive to strong acids, which can cause polymerization.[2] 3-azidoindoles, for instance, are known to be unstable, though this is not directly analogous to the target compound.[3]
Caption: Logical diagram of electrophilic substitution on the indole ring.
Experimental Protocols: Proposed Synthesis
A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer Indole Synthesis .[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone or aldehyde.
Proposed Synthesis of 2-[1-(Dimethylamino)ethyl]indole via Fischer Indole Synthesis:
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Step 1: Synthesis of the Ketone Precursor (1-dimethylamino-propan-2-one)
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This precursor can be synthesized through various established methods, such as the aminomethylation of acetone.
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Step 2: Formation of the Phenylhydrazone
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Equimolar amounts of phenylhydrazine and 1-dimethylamino-propan-2-one are dissolved in a suitable solvent, such as ethanol.
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A catalytic amount of a weak acid (e.g., acetic acid) is added.
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The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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The resulting phenylhydrazone can be isolated by precipitation or extraction.
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Step 3: Acid-Catalyzed Cyclization (Indolization)
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The phenylhydrazone is treated with a strong acid catalyst. A variety of acids can be used, including Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[5]
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The reaction is typically heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The crude product is then purified by column chromatography on silica gel.
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Caption: Proposed workflow for the synthesis of 2-[1-(Dimethylamino)ethyl]indole.
Potential Biological Activity and Signaling Pathways
Aminoalkylindoles are a well-known class of compounds with significant biological activity, often acting as ligands for various receptors and transporters.
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Serotonin Receptors: Many indole derivatives containing an aminoethyl side chain are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine) and can act as ligands for serotonin receptors (5-HT receptors).[6][7] The position of the side chain (C2 vs. C3) and other substitutions on the indole ring and the amine determine the affinity and selectivity for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6] Ligands for these receptors are investigated for the treatment of a wide range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[6]
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Cannabinoid Receptors: The aminoalkylindole scaffold is also a classic structure for cannabinoid receptor (CB1 and CB2) ligands.[8][9] These compounds can act as either agonists or antagonists/inverse agonists at these receptors and have been explored for various therapeutic applications, including the treatment of substance abuse disorders.[8][9]
Caption: Generalized signaling pathway of a ligand-receptor interaction.
Conclusion
While 2-[1-(Dimethylamino)ethyl]indole is not a well-documented compound, its chemical properties and biological activities can be predicted with a reasonable degree of confidence based on the extensive knowledge of indole chemistry and the structure-activity relationships of related aminoalkylindoles. The Fischer Indole Synthesis provides a viable route for its preparation. Further experimental studies are required to fully characterize this compound and explore its potential as a research tool or therapeutic agent, particularly in the context of serotonergic or cannabinoid receptor modulation.
References
- 1. Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethylaluminium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction of indole derivatives with the serotonin receptor and non-dopaminergic circling behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
